molecular formula C4H5NO B1375781 Oxetane-3-carbonitrile CAS No. 1420800-16-3

Oxetane-3-carbonitrile

Cat. No. B1375781
M. Wt: 83.09 g/mol
InChI Key: PXDVPPINZKNVNF-UHFFFAOYSA-N
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Description

Oxetane-3-carbonitrile is a chemical compound with the CAS Number: 1420800-16-3 . It has a molecular weight of 83.09 and its IUPAC name is 3-oxetanecarbonitrile . .


Molecular Structure Analysis

The InChI code for Oxetane-3-carbonitrile is 1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2 .


Chemical Reactions Analysis

Oxetanes have been observed to possess enhanced metabolic stability compared with other related oxygen heterocycles . The enhancement in oxetane reactivity stems from the epoxide functional groups acting as reactive sites for the initiation of the oxetane functional groups .


Physical And Chemical Properties Analysis

Oxetane-3-carbonitrile is a liquid at room temperature . It is shipped at room temperature and stored in a freezer . The physical form can be solid or semi-solid or liquid or lump .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
    • They are crucial active structural units of natural and synthetic biological and medicinal active compounds possessing anti-cancer, inhibition of human immunodeficiency virus, as well as inhibiting glutamine synthetase in clinical practice .
  • Synthesis of New Oxetane Derivatives

    • Numerous studies have been conducted into the synthesis of new oxetane derivatives .
    • These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Ring-Opening and Ring-Expansion Reactions

    • Oxetane derivatives are used in ring-opening and ring-expansion reactions .
    • Examples of oxetane derivatives in these reactions are described in the literature .
  • Photoredox Method

    • A method to obtain oxetane structures has been demonstrated by mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst .
    • This general and mild chemistry allows the easy installation of an oxetane ring from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .
  • Natural Products

    • Oxetanes are found in natural products . For example, Oxetin was isolated from a broth of Streptomyces sp. OM-2317 and has antibacterial and herbicidal effects . It was reported to inhibit Bacillus subtilis and Piricularia oryzae in minimal media, as well as showing herbicidal activity, inhibiting glutamine synthetase from spinach leaves .
  • Drug Design

    • Oxetanes are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability . An oxetane ring is present in the scaffold of Taxol®, an important drug used in the treatment of ovarian cancer . Merrilactone A, a sesquiterpene dilactone with neurotrophic activity, also contains an oxetane ring . Several antiviral oxetanes have been described in the literature .

Safety And Hazards

Oxetane-3-carbonitrile is classified as dangerous with hazard statements H301, H302, H311, H315, H319, H331, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .

properties

IUPAC Name

oxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDVPPINZKNVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856583
Record name Oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane-3-carbonitrile

CAS RN

1420800-16-3
Record name 3-Oxetanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetane-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C White, MA McGowan, H Zhou… - ACS Medicinal …, 2020 - ACS Publications
… To rapidly access this core, it was found that commercially available oxetane-3-carbonitrile (… provide 3-(5-bromopyridin-2-yl)oxetane-3-carbonitrile (16) in reasonable yields (Scheme 1). (…
Number of citations: 28 pubs.acs.org
D Döpp, MA Fischer - … des Travaux Chimiques des Pays‐Bas, 1995 - Wiley Online Library
A selection of symmetrical (1a‐f) and unsymmetrical (4a,b) diarylethanediones, starting from their 3 (n, π*) states, undergoes smooth head‐to‐head [2 + 2] photoaddition of various 2‐…
Number of citations: 24 onlinelibrary.wiley.com
DI Sierov, IV Dzhulai, KI Siryk… - European Journal of …, 2023 - Wiley Online Library
A systematic study on the S n Ar reaction of halogenated fluoropyridines and (hetero)aliphatic nitrile anions as an approach to the synthesis of functionalized pyridines bearing a (cyclo)…
C Alverez - 2019 - search.proquest.com
This thesis describes the design and synthesis of allosteric, small molecule inhibitors targeting the cancer relevant p 97. Due to its pivotal role of maintaining proteostasis, while both …
Number of citations: 3 search.proquest.com
Z Jun-Peng, Z Wen-Qin - Acta Physico-Chimica Sinica, 2004 - ccspublishing.org.cn
Three cross-photodimers were synthesized by irradiation of each two monomers of 4-(2-phenylethenyl) pyridine, 2-(2-phenylethenyl) benzoxazole and 5-phenyl-2-(2-phenylethenyl) …
Number of citations: 2 www.ccspublishing.org.cn
Z Yalin, L Xiaoyun - Acta Physico-Chimica Sinica, 1988 - ccspublishing.org.cn
Absorption, Fluorescence and Phosphorescence Spectra of uracil, 1, 3-dimethyl uracil, thymine, 1, 3-dimethylthymine, 6-aza-uracil, 1, 3-dimethyl-6-aza-uracil, 6-aza-thymine, 1, 3-…
Number of citations: 0 www.ccspublishing.org.cn
刘斌, 仝红娟, 朱周静, 张彦民, 郭惠 - 化学通报, 2020 - hxtb.org
… 3-Secondary amine substituted oxetane-3-carbonitrile derivatives (1a~1d) were synthesized by the reaction of secondary amines with oxetan-3-one and trimethylsilyl cyanide in …
Number of citations: 3 www.hxtb.org

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